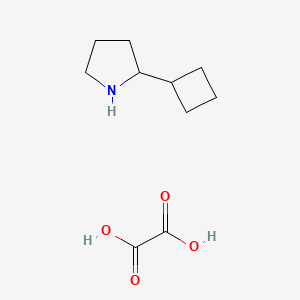

2-Cyclobutylpyrrolidine oxalate

Descripción general

Descripción

2-Cyclobutylpyrrolidine oxalate is a chemical compound with the formula C10H17NO4 . It’s a research compound and not much information is available about its specific uses or applications .

Molecular Structure Analysis

The molecular structure of 2-Cyclobutylpyrrolidine involves a cyclobutyl group attached to a pyrrolidine ring . The oxalate part of the molecule would be an additional component, likely attached via a functional group. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Aplicaciones Científicas De Investigación

Metal Complexes and Magnetic Properties

- Research has demonstrated the synthesis of coordination polymers involving similar oxalato ligands. These compounds exhibit interesting magnetic properties, such as antiferromagnetism, which may have potential applications in materials science and magnetism research (Rodríguez-Diéguez et al., 2007).

Geomycology and Environmental Biotechnology

- Oxalate, a key metabolite in many fungi, plays a significant role in various environmental processes, including nutrient cycling and biomineral formation. This suggests potential applications in bioremediation and environmental biotechnology (Gadd et al., 2014).

Oxalate Metabolism in Medical Applications

- Enzymes degrading oxalate have potential applications in medical diagnosis and treatment of oxalate-related diseases. This can extend to bioremediation and the development of transgenic plants (Svedružić et al., 2005).

Electrochemical Applications

- Oxalate has been used in electrochemical applications, such as in metallopolymer coatings for enhanced detection in flow injection analysis systems. This demonstrates its potential in analytical chemistry for sensitive detection methods (Forster & Hogan, 2000).

CO2 Conversion

- Copper complexes have shown the ability to reductively couple CO2 to form oxalate, suggesting potential applications in carbon capture and utilization technologies (Angamuthu et al., 2010).

Photocatalysis and Environmental Cleanup

- Ferrous oxalate has been explored as a photocatalyst in the degradation of pollutants, indicating its utility in environmental cleanup and wastewater treatment (Vedrenne et al., 2012).

Propiedades

IUPAC Name |

2-cyclobutylpyrrolidine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N.C2H2O4/c1-3-7(4-1)8-5-2-6-9-8;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSOFOIARQFIHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCCN2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclobutylpyrrolidine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

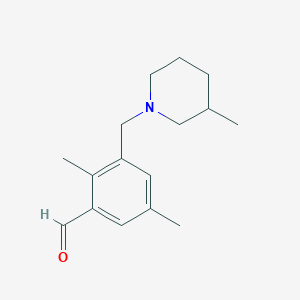

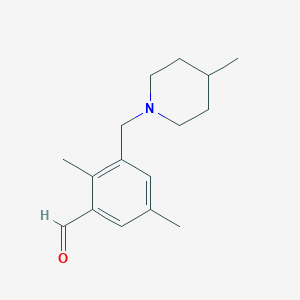

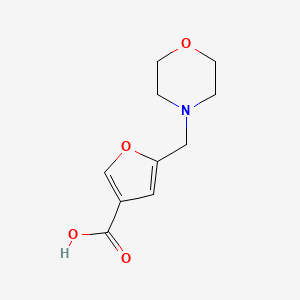

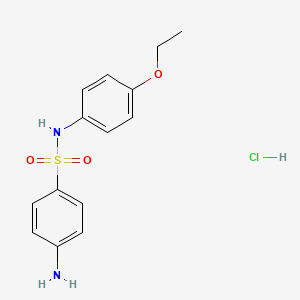

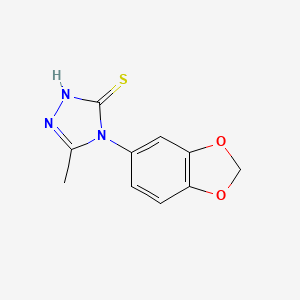

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methylpiperazin-1-yl)-2-nitroaniline hydrochloride](/img/structure/B1369053.png)

![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)

![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)